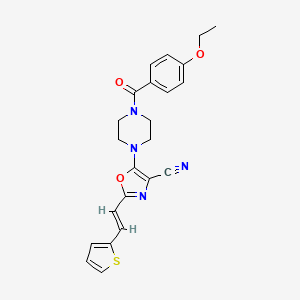

(E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Description

The compound (E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a heterocyclic molecule featuring a central oxazole core substituted with a carbonitrile group, a piperazine ring linked to a 4-ethoxybenzoyl moiety, and a thiophene-vinyl side chain.

- Oxazole: Contributes to aromatic stacking interactions and metabolic stability.

- Piperazine: Enhances solubility and serves as a spacer for functional group attachment.

- Carbonitrile: May act as a hydrogen bond acceptor or influence electronic distribution.

Propriétés

IUPAC Name |

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-2-29-18-7-5-17(6-8-18)22(28)26-11-13-27(14-12-26)23-20(16-24)25-21(30-23)10-9-19-4-3-15-31-19/h3-10,15H,2,11-14H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOZJBNEZWGBDK-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety, an oxazole ring, and a carbonitrile functional group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 428.5 g/mol. The presence of functional groups such as the ethoxybenzoyl and thiophenyl enhances its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H24N4O3 |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 940986-93-6 |

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of oxazole derivatives, including those similar to our compound. For instance, a review highlighted that oxazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

In a comparative study, compounds derived from oxazole scaffolds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.8 to 3.2 µg/ml against various fungal strains such as Candida albicans . The specific activity of (E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile remains to be explicitly documented, but its structural components suggest potential efficacy in this area.

Anticancer Activity

Research has indicated that compounds containing piperazine and oxazole rings can exhibit cytotoxic effects against cancer cell lines. For example, derivatives similar to our compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

A study focusing on the mechanism of action revealed that such compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways . The incorporation of thiophene rings is also noted to enhance the anticancer activity by improving the interaction with cellular targets.

Case Studies and Research Findings

-

Antibacterial Study : A synthesized series of oxazole derivatives was tested against standard bacterial strains using disk diffusion methods. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics like ampicillin .

Compound Inhibition Zone (mm) Bacterial Strain Compound A 20 E. coli Compound B 18 S. aureus Ampicillin 30 E. coli -

Cytotoxicity Assay : Another study evaluated the cytotoxic effects of similar oxazole derivatives on human cancer cell lines using MTT assays. It was found that compounds with piperazine moieties showed enhanced cytotoxicity.

Compound IC50 (µM) Cell Line Compound C 15 HeLa Compound D 10 MCF7

Comparaison Avec Des Composés Similaires

Structural Comparison

The compound’s structural uniqueness lies in its combination of oxazole, piperazine, and thiophene motifs. Below is a comparative analysis with three analogs (Table 1):

Key Observations :

Functional Comparison

Functional studies of similar compounds highlight the role of specific substituents in bioactivity (Table 2):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.